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Compound of Interest

Compound Name: 1,1-Diphenylethanol

Cat. No.: B1581894 Get Quote

A definitive guide for researchers on the structural elucidation of 1,1-diphenylethanol using

key spectroscopic techniques. This guide provides a comparative analysis with structurally

related compounds, detailed experimental protocols, and clear data interpretation.

The precise determination of a molecule's structure is a cornerstone of chemical research and

drug development. For a compound like 1,1-diphenylethanol, a tertiary alcohol with two

phenyl groups, a combination of spectroscopic methods provides an unambiguous confirmation

of its chemical identity. This guide details the validation of 1,1-diphenylethanol's structure

through ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, and compares its

spectral features with those of two related compounds: benzophenone and 1,1-

diphenylethylene.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 1,1-diphenylethanol and its

structural alternatives.

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
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Compound
Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

1,1-

Diphenylethanol
1.87 s 3H -CH₃

5.52 s 1H -OH

7.20 t 2H Ar-H

7.31 dd 4H Ar-H

7.46 d 4H Ar-H

Benzophenone 7.45-7.65 m 6H Ar-H

7.75-7.85 m 4H Ar-H

1,1-

Diphenylethylene
5.40 s 2H =CH₂

7.25-7.40 m 10H Ar-H

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
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Compound Chemical Shift (δ) ppm Assignment

1,1-Diphenylethanol 31.5 -CH₃

76.0 C-OH

126.5 Ar-C

127.4 Ar-C

128.4 Ar-C

145.4 Ar-C (quaternary)

Benzophenone 128.3 Ar-C

130.1 Ar-C

132.5 Ar-C

137.6 Ar-C (quaternary)

196.7 C=O

1,1-Diphenylethylene 114.2 =CH₂

127.5 Ar-C

128.3 Ar-C

129.8 Ar-C

141.2 Ar-C (quaternary)

150.2 =C(Ph)₂

Table 3: IR Spectroscopy Data (KBr Pellet)
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Compound Wavenumber (cm⁻¹) Functional Group

1,1-Diphenylethanol 3400-3600 (broad) O-H stretch

3000-3100 C-H stretch (aromatic)

2850-3000 C-H stretch (aliphatic)

1495, 1445 C=C stretch (aromatic)

1060 C-O stretch

Benzophenone 3000-3100 C-H stretch (aromatic)

1660 C=O stretch (conjugated)

1595, 1445 C=C stretch (aromatic)

1,1-Diphenylethylene 3000-3100 C-H stretch (aromatic)

1630 C=C stretch (alkene)

1600, 1490 C=C stretch (aromatic)

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

1,1-Diphenylethanol 198 [M]⁺
183 [M-CH₃]⁺, 105 [C₆H₅CO]⁺,

77 [C₆H₅]⁺, 43 [CH₃CO]⁺[1]

Benzophenone 182 [M]⁺ 105 [C₆H₅CO]⁺, 77 [C₆H₅]⁺

1,1-Diphenylethylene 180 [M]⁺ 165 [M-CH₃]⁺, 103, 77 [C₆H₅]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
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Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.[2]

¹H NMR Acquisition: The instrument was tuned and shimmed. A standard single-pulse

experiment was used with a pulse angle of 30 degrees and a relaxation delay of 1 second.

16 scans were acquired.

¹³C NMR Acquisition: A proton-decoupled pulse program was used. A pulse angle of 45

degrees and a relaxation delay of 2 seconds were employed. Typically, 1024 scans were

accumulated for each sample to achieve a good signal-to-noise ratio.[3]

Data Processing: The free induction decay (FID) was Fourier transformed, and the resulting

spectrum was phase- and baseline-corrected. Chemical shifts were referenced to the TMS

signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectra were obtained using an FT-IR spectrometer.

Sample Preparation: A small amount of the solid sample (1-2 mg) was finely ground with

approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and

pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

[4]

Data Acquisition: A background spectrum of the empty sample compartment was recorded.

The KBr pellet was then placed in the sample holder, and the sample spectrum was acquired

over the range of 4000-400 cm⁻¹. Typically, 32 scans were co-added at a resolution of 4

cm⁻¹.[5][6]

Data Processing: The sample spectrum was ratioed against the background spectrum to

generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Mass spectra were recorded on a mass spectrometer using electron ionization (EI).
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Sample Introduction: A small amount of the sample was introduced into the ion source via a

direct insertion probe or after separation by gas chromatography.

Ionization: The sample was ionized using a 70 eV electron beam.[1]

Mass Analysis: The resulting ions were accelerated and separated based on their mass-to-

charge ratio (m/z) by a quadrupole or time-of-flight analyzer.

Data Acquisition: The detector measured the abundance of each ion, and the data was

plotted as a mass spectrum.

Logical Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for validating the structure of a compound

like 1,1-diphenylethanol using spectroscopic methods.
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Caption: Workflow for spectroscopic structure validation.

Conclusion
The combined data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides

a comprehensive and unambiguous validation of the structure of 1,1-diphenylethanol. The

presence of the hydroxyl group is clearly indicated by the characteristic broad O-H stretch in

the IR spectrum and the exchangeable proton signal in the ¹H NMR spectrum. The methyl

group and the two phenyl groups are also readily identified by their respective signals in both

¹H and ¹³C NMR. The molecular weight is confirmed by the molecular ion peak in the mass
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spectrum, and the fragmentation pattern is consistent with the proposed structure. By

comparing this data with that of benzophenone and 1,1-diphenylethylene, the unique spectral

features of 1,1-diphenylethanol become even more apparent, highlighting the power of these

spectroscopic methods in structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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